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2-Mercapto-2-methylpentan-1-OL

Flavor Chemistry Sensory Analysis Odor Threshold

2-Mercapto-2-methylpentan-1-OL (CAS 258823-39-1) is a sulfur-containing flavor and fragrance ingredient, also known as 2-methyl-2-sulfanylpentan-1-ol. It is recognized as a food additive (EAFUS) and is assigned FEMA number 3995 and JECFA number 1290, confirming its regulatory status for use in food flavorings.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 258823-39-1
Cat. No. B1599771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-2-methylpentan-1-OL
CAS258823-39-1
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCCCC(C)(CO)S
InChIInChI=1S/C6H14OS/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3
InChIKeyKMWFJTAZFAREIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in organic solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-2-methylpentan-1-OL (CAS 258823-39-1): Procurement-Ready Baseline and Safety Profile


2-Mercapto-2-methylpentan-1-OL (CAS 258823-39-1) is a sulfur-containing flavor and fragrance ingredient, also known as 2-methyl-2-sulfanylpentan-1-ol [1]. It is recognized as a food additive (EAFUS) and is assigned FEMA number 3995 and JECFA number 1290, confirming its regulatory status for use in food flavorings [2]. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has cleared this compound for use based on an evaluation of seven human health endpoints, with all endpoints supported by target data, read-across, or the Threshold of Toxicological Concern (TTC) [3].

2-Mercapto-2-methylpentan-1-OL: Why In-Class Analogs Are Not Interchangeable


The mercapto-pentanol class exhibits high structural isomerism, which leads to significant divergence in sensory properties, stability, and regulatory acceptance. The position of the thiol (-SH) and methyl (-CH3) groups on the pentanol backbone directly determines the compound's odor character and potency [1]. Even among isomers like 2-mercapto-2-methylpentan-1-ol and 3-mercapto-2-methylpentan-1-ol, the odor thresholds and flavor profiles are distinct, with one delivering onion/brothy notes and the other a burnt, grapefruit character [2]. Therefore, direct substitution without verification of these key performance and safety attributes can compromise the intended sensory outcome of a final product.

2-Mercapto-2-methylpentan-1-OL: Comparative Quantitative Evidence Against Key Analogs


Odor Potency Comparison: 2-Mercapto-2-methylpentan-1-ol vs. 3-Mercapto-2-methylpentan-1-ol in Water

The odor threshold in water is a primary metric for flavor potency. 2-Mercapto-2-methylpentan-1-ol has a reported odor threshold of 0.1 ppb (0.1 μg/L) in water [1]. In contrast, the 2R,3S enantiomer of its positional isomer, 3-mercapto-2-methylpentan-1-ol, is significantly more potent, with a reported threshold of 0.04 μg/L in water [2]. This demonstrates that the target compound is less potent than its analog, a factor that can be advantageous when a less intense, more controllable sulfur note is desired.

Flavor Chemistry Sensory Analysis Odor Threshold

Sensory Profile Differentiation: Unique Odor Description of 2-Mercapto-2-methylpentan-1-ol

The qualitative odor character of a flavor molecule is a key selection criterion. The patent literature describes the odor of 2-mercapto-2-methylpentan-1-ol as 'burnt plastic, rubber, pungent, grapefruit, blackcurrant, strong' [1]. In stark contrast, its positional isomer, 3-mercapto-2-methylpentan-1-ol, is characterized by 'brothy, sweaty, onion, and leek-like' notes [2]. This difference in odor quality is a direct result of the different positions of the thiol and methyl groups.

Flavor Chemistry Sensory Science Aroma Profiling

Physical Property Comparison: Boiling Point of 2-Mercapto-2-methylpentan-1-ol vs. 3-Mercapto-2-methylpentan-1-ol

Boiling point is a critical parameter for purification and formulation stability. The boiling point of 2-mercapto-2-methylpentan-1-ol is reported as 192-194 °C at 760 mmHg [1]. For its isomer, 3-mercapto-2-methylpentan-1-ol, a significantly lower boiling point of approximately 57-59 °C at 0.6 mmHg is reported [2]. While the pressures differ, the data suggest a substantial difference in vapor pressure and volatility between the two compounds at a given condition.

Chemical Engineering Process Chemistry Purification

Safety and Regulatory Baseline: Defined Threshold of Concern for 2-Mercapto-2-methylpentan-1-ol

For procurement, a defined safety threshold simplifies risk assessment and usage level determination. 2-Mercapto-2-methylpentan-1-ol has a FEMA GRAS status and a calculated Threshold of Concern (ToC) of 90 μg/person/day, placing it in Structure Class III [1]. This ToC is a key value for product safety evaluations, especially under the TTC approach. While the 3-mercapto isomer (FEMA 3996) also has GRAS status [2], its specific ToC is not as prominently documented in the same sources, requiring additional due diligence for substitution.

Toxicology Regulatory Affairs Food Safety

2-Mercapto-2-methylpentan-1-OL: Evidence-Backed Application Scenarios


Specialty Flavor Formulations Requiring a Burnt, Fruity Sulfur Note

Formulators aiming to create or enhance flavor profiles of grapefruit, blackcurrant, tropical fruit, or to introduce a specific roasted, burnt, or rubbery nuance should select 2-mercapto-2-methylpentan-1-ol. Its distinct sensory profile, as documented in patent literature [1], is qualitatively different from the onion/brothy notes of its isomer, making it the functionally correct choice for these specific taste categories.

High-Heat Food Processing Where Aroma Retention is Critical

In applications such as baked goods, extruded snacks, or confectionery that involve high-temperature processing, the lower volatility of 2-mercapto-2-methylpentan-1-ol, indicated by its higher boiling point compared to some analogs [2], suggests superior stability. This property supports better retention of the flavor molecule through the process, ensuring a more consistent and robust final product flavor compared to more volatile alternatives.

Flavor Blends Requiring Moderate Potency for Precise Dosing

For product developers who require a potent sulfur impact but must avoid the extreme potency of compounds like the 3-mercapto isomer, 2-mercapto-2-methylpentan-1-ol offers a favorable balance. Its odor threshold of 0.1 ppb is still very low [3], but it is 2.5x higher (less potent) than the threshold of the 2R,3S enantiomer of its isomer [4]. This facilitates more precise dosing, reduces the risk of flavor overuse, and can simplify manufacturing and quality control processes.

Flavor Research and Analytical Chemistry Standardization

Given its well-defined physical properties, established regulatory status (FEMA 3995, JECFA 1290), and a published RIFM safety assessment that clears it for use [5], 2-mercapto-2-methylpentan-1-ol is a highly suitable analytical standard. Its clear safety and identity profile makes it a reliable compound for method development, GC-MS olfactory analysis, and for use as a reference standard in comparative sensory studies of sulfur-containing flavor compounds.

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